molecular formula C18H22O9 B1231780 10-epi-Olguine CAS No. 137893-86-8

10-epi-Olguine

Cat. No.: B1231780
CAS No.: 137893-86-8
M. Wt: 382.4 g/mol
InChI Key: WSMOXQBLJXEQNX-GMHYHFCSSA-N
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Description

10-epi-Olguine is a secondary metabolite isolated from plants of the Hyptis genus, notably Cantinoa stricta (Lamiaceae) . Structurally, it belongs to the class of sesquiterpene lactones, characterized by a fused bicyclic framework with an epoxy group and a hydroxyl substitution pattern. Its stereochemical configuration at the C-10 position distinguishes it from its epimer, olguine, which has been reported in related species.

Properties

CAS No.

137893-86-8

Molecular Formula

C18H22O9

Molecular Weight

382.4 g/mol

IUPAC Name

[(2R,3S)-2-[(2S,3S)-3-[(E,3R,4S)-3,4-diacetyloxypent-1-enyl]oxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate

InChI

InChI=1S/C18H22O9/c1-9(23-10(2)19)13(24-11(3)20)5-6-15-17(26-15)18-14(25-12(4)21)7-8-16(22)27-18/h5-9,13-15,17-18H,1-4H3/b6-5+/t9-,13+,14-,15-,17-,18+/m0/s1

InChI Key

WSMOXQBLJXEQNX-GMHYHFCSSA-N

SMILES

CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]([C@@H](/C=C/[C@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

10-epi-olguine
olguine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The structural and functional uniqueness of 10-epi-Olguine is best understood through comparison with its analogues isolated from Hyptis and Condea species (Table 1):

Table 1: Structural and Functional Comparison of 10-epi-Olguine and Related Compounds

Compound Source Structural Features Reported Bioactivity References
10-epi-Olguine Cantinoa stricta Epoxy-sesquiterpene lactone, C-10 epimer Antinociceptive, anti-inflammatory
Hypurticin (167) Hyptis spp. Furanolactone core, methyl-substituted side chain Not explicitly reported
Brevipolides A–F (171–176) Hyptis spp. Macrocyclic diterpenes with α,β-unsaturated lactone Cytotoxic, antimicrobial
Apiggin-7,4'-dimethyl ether (196) Condea albida Flavonoid derivative with methoxy substitutions Antioxidant, enzyme inhibition
Anamarine (ANA) Cantinoa stricta Iridoid glycoside Antinociceptive (synergistic with eOL)

Key Structural Differences

  • Epimerization : 10-epi-Olguine differs from olguine solely in the C-10 stereochemistry, which may influence receptor binding or metabolic stability.
  • Lactone vs. Flavonoid Scaffolds: Unlike 10-epi-Olguine’s sesquiterpene lactone framework, compounds like apiggin-7,4'-dimethyl ether (196) are flavonoid-based, leading to divergent bioactivities (e.g., antioxidant vs. anti-inflammatory) .
  • Macrocyclic vs. Bicyclic Systems : Brevipolides feature macrocyclic diterpenes with α,β-unsaturated lactones, conferring cytotoxic properties absent in 10-epi-Olguine .

Pharmacological Overlaps and Gaps

  • Enzyme Modulation : Apiggin-7,4'-dimethyl ether (196) inhibits enzymes like cyclooxygenase, a target relevant to 10-epi-Olguine’s anti-inflammatory activity, but direct comparisons are lacking .

Research Implications and Limitations

While structural similarities among these compounds provide a framework for bioactivity prediction, critical gaps persist:

  • Mechanistic Data: The anti-inflammatory pathway of 10-epi-Olguine remains uncharacterized, unlike apiggin derivatives with known enzyme targets .
  • Epimer-Specific Effects : Comparative studies between 10-epi-Olguine and olguine are needed to elucidate the impact of C-10 stereochemistry.
  • Source Diversity : Many analogues are derived from understudied species, necessitating phytochemical standardization for reproducible research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-epi-Olguine
Reactant of Route 2
10-epi-Olguine

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